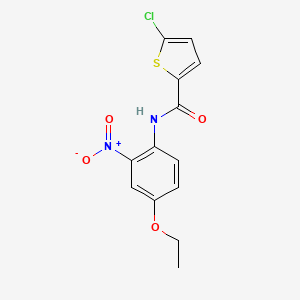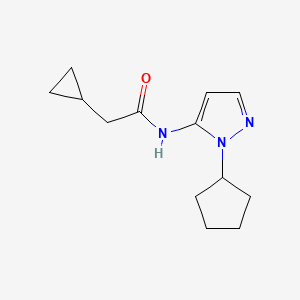
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Several studies have demonstrated that CPP can effectively block N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptors and prevent excitotoxicity, which is a pathological process that leads to neuronal damage and death. CPP has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, CPP has been investigated as a potential treatment for depression, anxiety, and schizophrenia, as these disorders have been linked to dysfunction in the glutamate system.
Wirkmechanismus
CPP acts as a competitive antagonist of the N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor by binding to the glycine site of the receptor. This binding prevents the binding of glycine and subsequently blocks the activation of the receptor by glutamate. By blocking the N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor, CPP reduces the influx of calcium ions into the cell, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, CPP has been shown to improve cognitive function and memory in animal models. CPP has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain. Furthermore, CPP has been shown to have analgesic effects and can reduce pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP is its selectivity for the N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor, which allows for precise modulation of the glutamate system. Additionally, CPP has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of CPP is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, CPP has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on CPP. One area of interest is the development of more potent and selective N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor antagonists based on the structure of CPP. Additionally, further investigation into the mechanisms underlying the neuroprotective and cognitive-enhancing effects of CPP could lead to the development of novel treatments for neurological and psychiatric disorders. Finally, the development of new methods for administering CPP, such as prodrugs or nanocarriers, could improve its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of CPP involves the reaction of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid with cyclopropylamine, followed by the addition of acetic anhydride to yield CPP. This synthetic method has been optimized to achieve high yields and purity of CPP.
Eigenschaften
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(9-10-5-6-10)15-12-7-8-14-16(12)11-3-1-2-4-11/h7-8,10-11H,1-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBRUMLZTNJFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopentylpyrazol-3-yl)-2-cyclopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)
![4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)
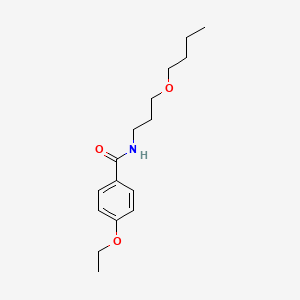
![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B5111153.png)
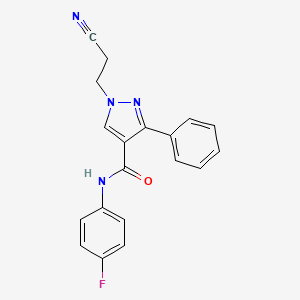
![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5111170.png)
![4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5111178.png)
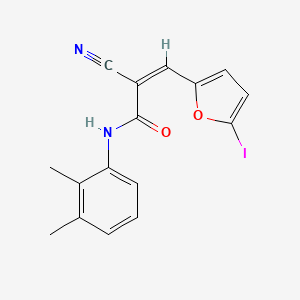
![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111199.png)
![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
